{1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-3-yl}(3-methyl-2-thienyl)methanone
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Overview
Description
The exploration of novel organic compounds often involves the detailed study of their synthesis, molecular structure, chemical reactions, and physical and chemical properties. This pursuit is fundamental in the development of new materials, pharmaceuticals, and understanding chemical interactions and behaviors.
Synthesis Analysis
Compounds like the one are typically synthesized through multi-step organic reactions involving the construction of the core structure followed by functionalization. For example, dihydropyrazolopyrimidines have been synthesized as potent and selective blockers of specific ion channels, showcasing the intricate synthesis strategies employed in creating complex molecules with desired biological activities (Finlay et al., 2012).
Molecular Structure Analysis
The crystal and molecular structure of related compounds is often determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule and its stereochemistry. For example, studies on similar compounds have elucidated their crystalline structure, showcasing the utility of X-ray diffraction in understanding compound geometry (Kloubert et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of such compounds includes their behavior in various organic reactions, such as nucleophilic substitutions or electrophilic additions, depending on the functional groups present in the molecule. The synthesis and reactivity of thieno-fused bicyclic compounds, for example, demonstrate the complex reactions involved in creating and modifying these structures (Mabkhot et al., 2015).
properties
IUPAC Name |
[1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-3-yl]-(3-methylthiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-12-5-7-23-17(12)16(21)13-4-3-6-20(9-13)15-8-14(10-22-2)18-11-19-15/h5,7-8,11,13H,3-4,6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTIOSBBVFIXSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)C2CCCN(C2)C3=NC=NC(=C3)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[6-(Methoxymethyl)pyrimidin-4-yl]piperidin-3-yl}(3-methyl-2-thienyl)methanone |
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